![molecular formula C7H7N5O3 B1527293 Ácido 1-[(5-metil-1,2,4-oxadiazol-3-il)metil]-1H-1,2,3-triazol-4-carboxílico CAS No. 1247778-45-5](/img/structure/B1527293.png)

Ácido 1-[(5-metil-1,2,4-oxadiazol-3-il)metil]-1H-1,2,3-triazol-4-carboxílico

Descripción general

Descripción

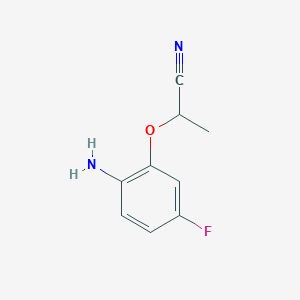

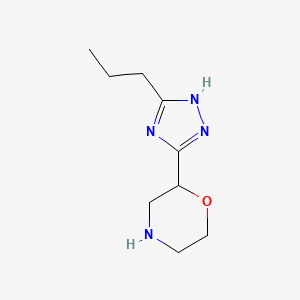

The compound “1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. One common method is the annulation reaction, followed by desulfurization/intramolecular rearrangement . Another method involves reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as FTIR, proton NMR, 13 C NMR, and UV–Visible . The structure of synthesized organic intermediates can be fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using NMR spectroscopy. Significant chemical shift values for 1 HNMR, 13 CNMR can provide insights into the reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the molecular weight can be determined using mass spectrometry . The compound’s form (solid, liquid, etc.) can also be determined .Aplicaciones Científicas De Investigación

Química medicinal: aplicaciones anticancerígenas

Los oxadiazoles, incluido el anillo de 1,2,4-oxadiazol que se encuentra en el compuesto, se han explorado por su potencial en la terapia anticancerígena. Pueden actuar como farmacóforos, que son partes de una molécula responsables de su actividad biológica. Al interactuar con enzimas o receptores específicos, estos compuestos pueden inhibir el crecimiento de las células cancerosas .

Desarrollo farmacéutico: Propiedades anticonvulsivas

Las características estructurales de los oxadiazoles les permiten servir como anticonvulsivos efectivos. Pueden modular la actividad de los receptores del sistema nervioso central y los canales iónicos, que son críticos en el manejo de los trastornos convulsivos .

Efectos vasodilatadores

En la investigación cardiovascular, los oxadiazoles se han identificado como posibles vasodilatadores. Pueden inducir relajación en los vasos sanguíneos, lo que reduce la presión arterial y mejora el flujo sanguíneo, lo que es beneficioso en afecciones como la hipertensión .

Actividad antidiabética

La presencia de los anillos de oxadiazol y triazol en el compuesto sugiere una utilidad potencial en el tratamiento de la diabetes. Estas moléculas pueden influir en las vías metabólicas asociadas con la regulación de la glucosa y la sensibilidad a la insulina .

Química agrícola: desarrollo de pesticidas

Los derivados de 1,2,4-oxadiazol han mostrado un amplio espectro de actividades biológicas en la agricultura. Se han sintetizado y evaluado por su efectividad como pesticidas químicos, mostrando resultados prometedores contra varios patógenos de plantas .

Ciencia de materiales: materiales de alta energía

Debido a su comportamiento energético, los derivados de oxadiazol se pueden utilizar como materiales de alta energía. Poseen un balance de oxígeno favorable y un calor positivo de formación, lo que los hace adecuados para aplicaciones que requieren materiales de alta densidad energética .

Comportamiento energético: Explosivos

La estructura del compuesto, particularmente el componente de oxadiazol, le permite usarse en el diseño de explosivos. Sus derivados pueden variar de relativamente inertes a extremadamente sensibles, dependiendo de los sustituyentes y sus posiciones en el sistema cíclico .

Agentes antibacterianos

La investigación ha indicado que ciertos derivados de 1,2,4-oxadiazol exhiben fuertes efectos antibacterianos. Esto los convierte en posibles candidatos para el desarrollo de nuevos agentes antibacterianos, especialmente contra cepas que son resistentes a los antibióticos actuales .

Mecanismo De Acción

Target of action

For example, 1,2,4-oxadiazoles have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of action

1,2,4-oxadiazoles have been reported to induce apoptosis in cancer cells via activation of caspase 3 .

Biochemical pathways

Given the broad range of biological activities associated with 1,2,4-oxadiazoles, it is likely that multiple pathways could be affected .

Result of action

1,2,4-oxadiazole derivatives have been found to exhibit a range of biological activities, including anticancer effects .

Safety and Hazards

Direcciones Futuras

The future directions in the research of oxadiazole derivatives could involve the development of new drugs. Oxadiazoles have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Further refinement of 1,2,4-oxadiazole as anti-infective agents could be a potential future direction .

Análisis Bioquímico

Biochemical Properties

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes .

Cellular Effects

The effects of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid remains stable under various conditions, but its activity may decrease due to gradual degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the overall metabolic flux. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production . Additionally, 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can affect the synthesis and degradation of other biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For instance, the compound has been shown to be transported into cells via active transport mechanisms, where it accumulates in the cytoplasm and other organelles. This distribution pattern is crucial for its biological activity and effectiveness.

Propiedades

IUPAC Name |

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c1-4-8-6(10-15-4)3-12-2-5(7(13)14)9-11-12/h2H,3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQHTAYHAXKBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247778-45-5 | |

| Record name | 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene](/img/structure/B1527216.png)

![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1527217.png)

![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)